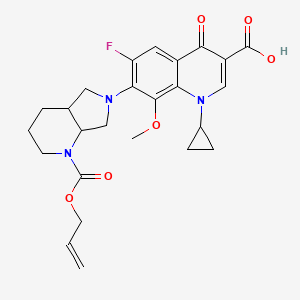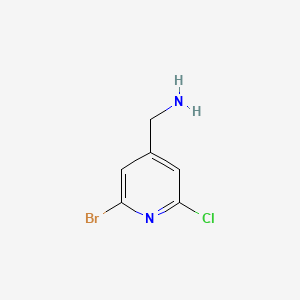
(3S)-3-(difluoromethyl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(difluorometil)piperidina; clorhidrato es un compuesto químico que pertenece a la clase de las piperidinas. Las piperidinas son un grupo de compuestos orgánicos heterocíclicos que contienen un anillo de seis miembros con un átomo de nitrógeno. La presencia del grupo difluorometil y la forma de sal de clorhidrato pueden conferir propiedades químicas y físicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3S)-3-(difluorometil)piperidina; clorhidrato normalmente implica la introducción del grupo difluorometil en el anillo de piperidina. Esto se puede lograr a través de varias rutas sintéticas, como:
Sustitución nucleofílica: A partir de un derivado de piperidina adecuado, el grupo difluorometil se puede introducir utilizando reactivos como haluros de difluorometil en condiciones básicas.
Aminación reductora: Se puede hacer reaccionar un precursor de aldehído o cetona con una fuente de difluorometilamina en presencia de un agente reductor para formar el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y la seguridad. Los catalizadores y los reactores de flujo continuo podrían utilizarse para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(3S)-3-(difluorometil)piperidina; clorhidrato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden llevar a la eliminación del grupo difluorometil o la reducción de otros grupos funcionales presentes.
Sustitución: El grupo difluorometil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir diversos derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como ligando potencial para estudiar interacciones con receptores.
Medicina: Como precursor para el desarrollo de compuestos farmacéuticos.
Industria: Como intermedio en la producción de agroquímicos u otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (3S)-3-(difluorometil)piperidina; clorhidrato dependería de sus interacciones específicas con los objetivos moleculares. Puede actuar uniéndose a receptores o enzimas específicos, modulando su actividad. El grupo difluorometil podría influir en la afinidad de unión y la selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(3S)-3-(trifluorometil)piperidina: Estructura similar con un grupo trifluorometil en lugar de un grupo difluorometil.
(3S)-3-(metil)piperidina: Estructura similar con un grupo metil en lugar de un grupo difluorometil.
Unicidad
La presencia del grupo difluorometil en (3S)-3-(difluorometil)piperidina; clorhidrato puede conferir propiedades únicas, como una mayor lipofilia, estabilidad metabólica e interacciones específicas con los objetivos biológicos, lo que lo distingue de compuestos similares.
Propiedades
Fórmula molecular |
C6H12ClF2N |
|---|---|
Peso molecular |
171.61 g/mol |
Nombre IUPAC |
(3S)-3-(difluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
Clave InChI |
DCSDOLONHQYNBB-JEDNCBNOSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)C(F)F.Cl |
SMILES canónico |
C1CC(CNC1)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



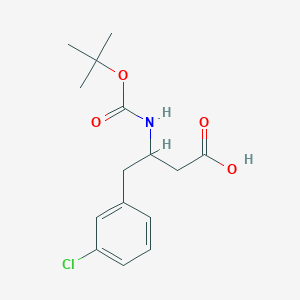
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
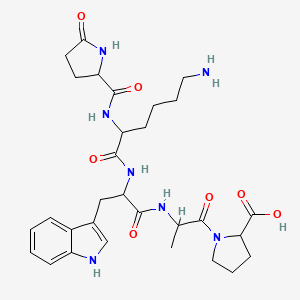

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
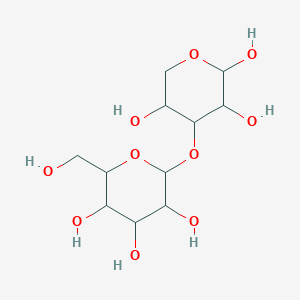
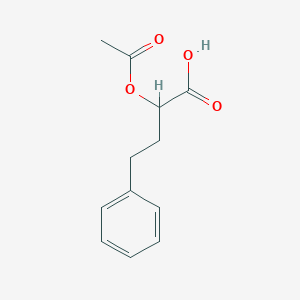

![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
